Home > Products > Screening Compounds P42050 > Egfr/brafv600E-IN-3
Egfr/brafv600E-IN-3 -

Egfr/brafv600E-IN-3

Catalog Number: EVT-12530645
CAS Number:
Molecular Formula: C25H18N4O3
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/brafv600E-IN-3 is a compound designed to target two critical components in cancer signaling pathways: the epidermal growth factor receptor and the BRAF V600E mutant. These targets are significant in various cancers, particularly melanoma and colorectal cancer, where mutations in the BRAF gene lead to uncontrolled cell proliferation. The development of dual inhibitors like Egfr/brafv600E-IN-3 aims to enhance therapeutic efficacy by simultaneously blocking these pathways, thereby reducing tumor growth and improving patient outcomes.

Source and Classification

Egfr/brafv600E-IN-3 belongs to a class of compounds known as dual inhibitors. These are specifically engineered to inhibit both the epidermal growth factor receptor and the BRAF V600E mutant kinase. The synthesis of this compound is often based on structural modifications of existing inhibitors that target these proteins individually. The classification of this compound falls under the category of small molecule inhibitors in medicinal chemistry, focusing on targeted cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr/brafv600E-IN-3 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with purine or pteridine derivatives, which are modified through various chemical reactions.
  2. Chemical Reactions: Common methods include nucleophilic substitutions and condensation reactions. For instance, the nucleophilic attack of an amino group on a carbonyl compound is a frequent step in synthesizing these dual inhibitors .
  3. Yield Optimization: The reaction conditions are optimized for yield, often achieving values between 59% to 99%, depending on the specific synthetic pathway employed .

For example, one synthetic route involves the reaction of substituted hydrazines with chloroacetone in the presence of a base catalyst, leading to thiazole derivatives that exhibit inhibitory activity against both targets .

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr/brafv600E-IN-3 can be characterized using techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and X-ray crystallography. These methods confirm the presence of key functional groups essential for binding to the active sites of both the epidermal growth factor receptor and BRAF V600E.

  • Key Structural Features: The compound typically contains a thiazole ring as part of its backbone, which is crucial for its biological activity.
  • Molecular Weight: The molecular weight and specific structural data can vary based on substituents but generally fall within ranges typical for small molecule inhibitors.
Chemical Reactions Analysis

Reactions and Technical Details

Egfr/brafv600E-IN-3 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This is often a critical step where an amino group attacks a carbonyl carbon, forming intermediate compounds that eventually lead to the final product .
  2. Dehydration Reactions: In some synthetic pathways, dehydration steps are crucial for forming double bonds or closing rings that stabilize the final structure.
  3. Recrystallization: After synthesis, recrystallization is commonly employed to purify the compound, enhancing its yield and purity for biological testing .
Mechanism of Action

Process and Data

The mechanism by which Egfr/brafv600E-IN-3 exerts its effects involves competitive inhibition at both target sites:

  • Epidermal Growth Factor Receptor: By binding to the active site of the epidermal growth factor receptor, Egfr/brafv600E-IN-3 prevents downstream signaling that leads to cell proliferation.
  • BRAF V600E: Similarly, inhibition of BRAF V600E disrupts its kinase activity, leading to decreased activation of mitogen-activated protein kinase pathways that promote tumor growth .

In vitro studies have demonstrated that compounds similar to Egfr/brafv600E-IN-3 exhibit IC50 values in the low nanomolar range against both targets, indicating potent inhibitory activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr/brafv600E-IN-3 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Egfr/brafv600E-IN-3 has significant potential applications in cancer research and therapy:

  • Targeted Therapy: As a dual inhibitor, it represents an advancement in targeted cancer therapies aimed at overcoming resistance mechanisms associated with single-agent treatments.
  • Research Tool: It serves as a valuable tool for studying the interactions between epidermal growth factor receptor signaling and BRAF V600E mutations in various cancer models.
  • Clinical Trials: Promising results from preclinical studies may lead to further clinical trials assessing its efficacy in treating patients with tumors harboring these mutations.

Properties

Product Name

Egfr/brafv600E-IN-3

IUPAC Name

4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methoxy-1H-quinolin-2-one

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30)

InChI Key

JHIMTNXOXWZEIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.